molecular formula C15H14N2O3 B1396392 1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1306753-55-8

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No. B1396392
M. Wt: 270.28 g/mol
InChI Key: KUBRSVYHCQPZKQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring attached to a phenyl ring via a prop-2-enoyl group. The phenyl ring carries a dimethylamino group.

Scientific Research Applications

Synthesis and Chemical Properties

  • Biginelli Synthesis of Novel Compounds : This compound has been used in the synthesis of novel Biginelli compounds, which are dihydropyrimidinone derivatives containing a phthalimide moiety. These compounds were synthesized from enaminone derivatives of the compound (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020).
  • Experimental and DFT Study : An experimental and theoretical vibrational analysis of a pyrrole containing chalcone derivative of this compound was conducted, highlighting its potential in forming new heterocyclic compounds and as a non-linear optical material (Singh, Rawat, & Sahu, 2014).
  • One-Pot Synthesis of Pyrrol-2-ones : The compound has been utilized in synthesizing novel 4-(alkylamino)-1-(arylsulfonyl)-3-benzoyl-1,5-dihydro-5-hydroxy-5-phenyl-2H-pyrrol-2-ones, demonstrating interesting NMR behavior due to restricted rotation around the CN bond (Alizadeh, Rezvanian, & Zhu, 2007).

Applications in Material Science

  • Luminescent Polymers : This compound has been incorporated into highly luminescent polymers, showing strong fluorescence and potential in optical applications (Zhang & Tieke, 2008).
  • Electroluminescent Layers : There's research on synthesizing low-molecular weight compounds with this pyrrole derivative for potential application in organic light-emitting devices (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Other Applications

  • Corrosion Inhibition : Derivatives of this compound, namely 1H-pyrrole-2,5-dione derivatives, have been studied for their inhibitive action against corrosion of carbon steel in hydrochloric acid medium (Zarrouk et al., 2015).
  • Chromogenic Anion Probes : It has been used in creating chromogenic anion molecular probes, indicating potential applications in supramolecular chemistry (Farinha, Fernandes, & Tomé, 2014).

properties

IUPAC Name

1-[4-[(E)-3-(dimethylamino)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-16(2)10-9-13(18)11-3-5-12(6-4-11)17-14(19)7-8-15(17)20/h3-10H,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBRSVYHCQPZKQ-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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